Iron(II) ethylenediammonium sulfate tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Iron(II) ethylenediammonium sulfate tetrahydrate typically involves the reaction of iron(II) sulfate with ethylenediamine in the presence of sulfuric acid. The reaction is carried out in an aqueous medium, and the product is obtained as a tetrahydrate .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then crystallized and dried to obtain the final tetrahydrate form .

化学反应分析

Types of Reactions

Iron(II) ethylenediammonium sulfate tetrahydrate undergoes various chemical reactions, including:

Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.

Reduction: The compound can act as a reducing agent in certain reactions.

Substitution: The ethylenediamine ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions often involve other amines or phosphines.

Major Products Formed

Oxidation: Iron(III) complexes.

Reduction: Reduced forms of the reactants.

Substitution: New coordination compounds with different ligands.

科学研究应用

Analytical Chemistry

Role as a Reagent

Iron(II) ethylenediammonium sulfate tetrahydrate is utilized as a reagent in analytical chemistry, particularly in redox titrations. It acts as a secondary reference material traceable to NIST standards, facilitating accurate measurements of iron concentrations in various samples .

Table 1: Analytical Applications

| Application | Description |

|---|---|

| Redox Titration | Used as a standard for determining iron content in solutions. |

| Complexation Reactions | Helps identify the presence of other metal ions through formation of stable complexes. |

Biochemistry

Cell Culture Media

In biochemistry, this compound is incorporated into cell culture media to provide essential iron, which is crucial for cellular functions and metabolism. It supports the growth of various cell lines, particularly in studies related to iron metabolism and deficiency .

Case Study: Iron Supplementation

A study demonstrated that the addition of this compound to culture media improved cell viability and proliferation rates in human fibroblast cultures, indicating its effectiveness as an iron source .

Material Science

Synthesis of Nanoparticles

The compound is employed in the synthesis of magnetic nanoparticles, which are significant for applications in drug delivery and targeted therapies. The nanoparticles can be functionalized for specific medical applications, enhancing their efficacy in therapeutic settings .

Table 2: Material Science Applications

Environmental Science

Wastewater Treatment

this compound plays a crucial role in environmental science, particularly in wastewater treatment processes. It aids in the removal of contaminants through precipitation reactions, effectively reducing pollutants in industrial effluents .

Case Study: Contaminant Removal

Research has shown that using this compound can significantly lower levels of heavy metals such as lead and cadmium from wastewater, demonstrating its potential for environmental remediation .

Pharmaceuticals

Iron Supplements

The compound is being explored for its potential use in developing iron supplements aimed at treating iron deficiency anemia. Its formulation offers improved bioavailability compared to traditional iron supplements, making it an attractive option for therapeutic use .

Table 3: Pharmaceutical Applications

| Application | Description |

|---|---|

| Iron Supplements | Potential use in formulations aimed at improving iron absorption and reducing gastrointestinal side effects associated with conventional supplements. |

作用机制

The mechanism of action of Iron(II) ethylenediammonium sulfate tetrahydrate involves its ability to donate and accept electrons due to the presence of iron(II). This property makes it an effective catalyst in redox reactions. The compound can interact with various molecular targets, including enzymes and other proteins, influencing their activity and function .

相似化合物的比较

Similar Compounds

- Iron(II) sulfate heptahydrate

- Iron(III) chloride hexahydrate

- Iron(II) ammonium sulfate hexahydrate

Uniqueness

Iron(II) ethylenediammonium sulfate tetrahydrate is unique due to its specific coordination environment and the presence of ethylenediamine ligands. This gives it distinct chemical properties and reactivity compared to other iron(II) and iron(III) compounds .

生物活性

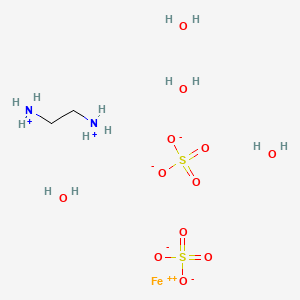

Iron(II) ethylenediammonium sulfate tetrahydrate (often referred to as ferrous ethylenediammonium sulfate) is a complex iron compound with significant biological activities. Its chemical formula is FeSO4⋅C2H10N2O8S2⋅4H2O and it is primarily used in various biochemical applications, including the preparation of nanoparticles and as a reagent in redox titrations.

- Molecular Formula : C₂H₈N₂FeN₂O₈S₂·4H₂O

- Molar Mass : 382.14 g/mol

- CAS Number : 34962-29-3

- Physical Appearance : White to pale green crystalline solid, soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | C₂H₈N₂FeN₂O₈S₂·4H₂O |

| Molar Mass | 382.14 g/mol |

| Solubility | Soluble in water |

| Appearance | White to pale green |

Biological Applications

This compound has been studied for various biological applications, including:

- Nanoparticle Synthesis : It is utilized in the preparation of gold nanoparticles through its reaction with gold(III)-bis[ethylene-diamine]-chloride, demonstrating its role as a reducing agent in nanoparticle synthesis .

- Bioremediation : Research indicates that this compound can facilitate the biodegradation of explosives like RDX (Research Development Explosive), where it acts as an electron donor in microbial reduction processes. For instance, studies show that the presence of iron(II) species enhances the degradation rates of RDX by certain bacteria, indicating its potential use in environmental remediation .

- Redox Chemistry : It serves as a secondary reference material for redox titration, providing accurate measurements crucial for various biochemical assays .

Case Study 1: Explosive Degradation

A study investigated the use of this compound in the photobiological degradation of RDX using Rhodobacter sphaeroides. The findings revealed that this compound significantly enhanced the microbial degradation rates over a period of 480 hours, suggesting its effectiveness as an electron shuttle in bioremediation processes. The study highlighted that the presence of iron did not inhibit bacterial growth, allowing for sustained degradation activity .

Case Study 2: Nanoparticle Formation

In another study focused on nanoparticle synthesis, researchers demonstrated that this compound could effectively reduce gold ions to form stable gold nanoparticles. This process involved optimizing reaction conditions such as pH and temperature to achieve desired particle sizes and distributions, which are critical for applications in drug delivery and imaging .

属性

IUPAC Name |

2-azaniumylethylazanium;iron(2+);disulfate;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGUCKQNZZFVCU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[NH3+])[NH3+].O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H18FeN2O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。